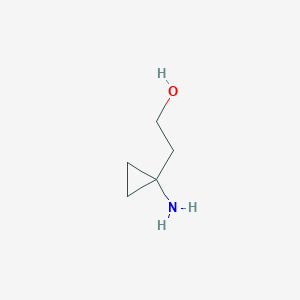

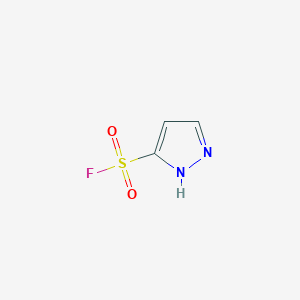

![molecular formula C15H23ClN2O2 B2529712 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride CAS No. 2060037-90-1](/img/structure/B2529712.png)

4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride" is a chemical entity that appears to be structurally related to various benzoic acid derivatives synthesized for different purposes, such as serving as intermediates in the synthesis of pharmaceuticals or as compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, indicating a broad interest in this type of chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler aromatic compounds. For instance, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a compound structurally similar to the one , was achieved through direct reductive alkylation using triacetoxy sodium borohydride, yielding high product percentages . Another related synthesis involved the bromination of 4-methylbenzoic acid followed by amination to produce a dihydrochloride salt . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired functionalization of the benzoic acid core.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For example, the structures of some azo-benzoic acids were confirmed using these methods, and the molecular structures were further optimized using density functional theory . These techniques are crucial for verifying the identity and purity of the synthesized compounds and for understanding their electronic and geometric properties.

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can be complex. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria depending on the solvent and pH . Such reactions are important for understanding the reactivity and potential applications of these compounds, including their biological activity or their use as building blocks in more complex syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the aromatic ring. For example, the melting point and IR spectra were used to confirm the structure of a synthesized dihydrochloride salt . These properties are essential for the practical handling of these compounds, including their storage, purification, and application in further chemical reactions.

Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

A study highlights the use of advanced oxidation processes (AOPs) to degrade acetaminophen, a compound similar in complexity to the specified chemical, from aqueous mediums. This research outlines the potential environmental impact and offers a pathway for remediating water sources contaminated with complex organic molecules (Qutob et al., 2022).

DNA Interaction Studies

The interaction of certain compounds with DNA, such as Hoechst 33258, provides insight into the structural and functional implications of small molecules binding to genetic material. These findings can influence drug design and genetic analysis tools (Issar & Kakkar, 2013).

Antituberculosis Activity

Research on organotin(IV) complexes, including those with carboxylic acids, shows significant antituberculosis activity. This underscores the potential of complex organic molecules in developing treatments for infectious diseases (Iqbal et al., 2015).

Pharmacokinetic Studies

Studies on the degradation of pharmaceutical compounds, such as nitisinone, offer insights into their stability, degradation pathways, and the formation of by-products. This research is crucial for understanding the pharmacokinetics and safety profiles of drugs (Barchańska et al., 2019).

Ecotoxicology and Environmental Fate

The fate and behavior of parabens in aquatic environments, as an example, illustrate the importance of studying the environmental impact and biodegradation of synthetic compounds. This research aids in assessing the ecological risk and designing environmentally friendly compounds (Haman et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-methyl-3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-11-3-4-13(15(18)19)9-14(11)16-10-12-5-7-17(2)8-6-12;/h3-4,9,12,16H,5-8,10H2,1-2H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPHIPUAHDXJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NCC2CCN(CC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

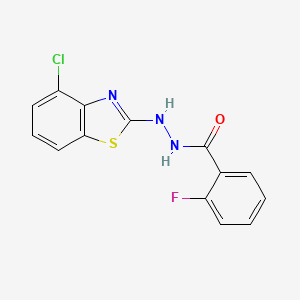

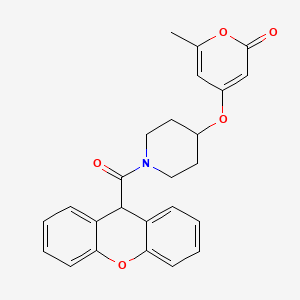

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)

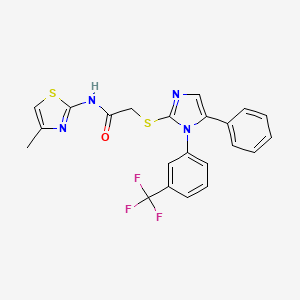

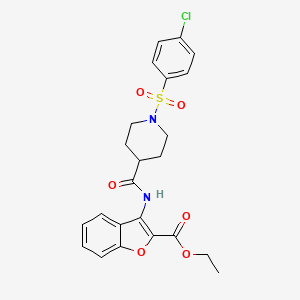

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

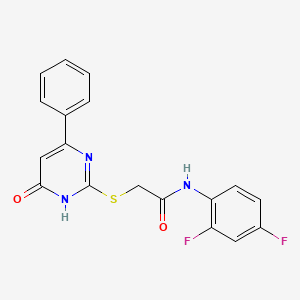

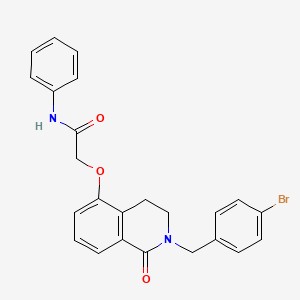

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)